Titanium(+4)sulfate hydrate
Description
Introduction to Titanium(+4)Sulfate Hydrate
Chemical Identity and Nomenclature
This compound is a coordination complex characterized by a titanium(IV) center bonded to sulfate ligands and water molecules. Its molecular formula is variably reported as Ti(SO₄)₂·xH₂O or TiOSO₄·H₂SO₄·xH₂O , reflecting differences in hydration states and synthetic conditions. The IUPAC name, titanium(4+);disulfate;hydrate , emphasizes its ionic composition.
Key Structural Features:
- Coordination Geometry : Titanium(IV) adopts an octahedral geometry, with sulfate ions acting as bidentate or monodentate ligands.
- Polymeric Networks : Crystalline forms exhibit infinite chains of [TiO]²⁺ units linked by sulfate bridges, with water molecules occupying interstitial sites.
- Hydration Variability : The compound often exists as a non-stoichiometric hydrate, with the exact water content (denoted as x) dependent on synthesis and storage conditions.
Synonyms :
Table 1: Representative Molecular Formulas and Hydration States
| Source | Molecular Formula | Hydration State (x) |
|---|---|---|
| PubChem | H₂O₉S₂Ti | 1 |
| MP Biomedicals | TiOSO₄·xH₂O + H₂SO₄ | Variable |
| ChemicalBook | H₂O₄STi | Anhydrous |
Historical Development of Titanium Sulfate Chemistry
The chemistry of titanium sulfates emerged alongside advancements in TiO₂ production during the early 20th century. Key milestones include:
- 1791 : Titanium’s discovery by William Gregor in ilmenite sands.
- 1910 : Matthew A. Hunter’s isolation of pure titanium metal, paving the way for systematic studies of titanium compounds.
- 1920s : Industrialization of the sulfate process , wherein ilmenite (FeTiO₃) is digested with sulfuric acid to yield titanium sulfate intermediates.
- 1950s : Structural elucidation of titanium sulfate hydrates via X-ray diffraction, revealing their polymeric architectures.
The sulfate process, developed initially in Europe and later refined in the U.S., relied on this compound as a precursor to TiO₂ pigments. Early challenges included controlling hydrolysis rates and minimizing iron impurities, which were addressed through optimized reaction conditions.
Industrial Relevance in TiO₂ Production
This compound serves as the linchpin in the sulfate process , which accounts for ~40% of global TiO₂ production. The process involves three key stages:
Ilmenite Digestion :
FeTiO₃ + 2 H₂SO₄ → TiOSO₄ + FeSO₄ + 2 H₂OExcess sulfuric acid ensures complete dissolution, forming a titanium sulfate solution contaminated with iron(II) sulfate.
Hydrolysis :
Controlled heating of this compound induces hydrolysis:TiOSO₄ + H₂O → TiO(OH)₂ + H₂SO₄The resulting hydrated TiO₂ gel is filtered and washed to remove residual sulfates.
Calcination :
Heating the gel at 800–1000°C produces anatase or rutile TiO₂:TiO(OH)₂ → TiO₂ + H₂OParticle size and phase purity are critically influenced by the structural properties of the precursor hydrate.
Table 2: Impact of Hydrate Structure on TiO₂ Properties
| Hydrate Property | Effect on TiO₂ | Source |
|---|---|---|
| Crystal size < 8.9 nm | Accelerated phase transition | |
| Low iron adsorption | Enhanced pigment brightness | |
| Uniform particle size | Narrow TiO₂ size distribution |
Modern innovations, such as microwave-assisted hydrolysis, have further optimized the sulfate process by reducing energy consumption and improving yield. Despite competition from the chloride process, the sulfate route remains vital for processing low-grade ilmenite ores.
Properties
IUPAC Name |
titanium(4+);disulfate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H2O4S.H2O.Ti/c2*1-5(2,3)4;;/h2*(H2,1,2,3,4);1H2;/q;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCLMGWTWKCTAV-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ti+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O9S2Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ore Pretreatment and Reaction Mechanics
Ilmenite ore is first finely ground to a particle size where less than 2% remains on a 200-mesh sieve, ensuring maximal surface area for acid attack. The ground ore is then mixed with 93–98% sulfuric acid at an acid-to-ore ratio of 1.8:1 to 2.1:1 (by weight). The exothermic reaction proceeds as:
Titanyl sulfate () and ferrous sulfate () are primary products, with the reaction temperature maintained at 110–150°C to prevent premature hydrolysis.
Post-Reaction Processing
The resultant porous cake is dissolved in water, and scrap iron is added to reduce residual to , minimizing interference in subsequent steps. Coagulants like animal glue are introduced to flocculate suspended silicates, followed by filtration to yield a clarified titanium sulfate solution. This solution typically contains 200–250 g/L , alongside residual .
Table 1: Key Parameters for Ilmenite Digestion
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Acid concentration | 93–98% | Higher concentration accelerates reaction but risks over-sulfation |
| Reaction temperature | 110–150°C | Temperatures >150°C promote decomposition |
| Acid-to-ore ratio | 1.8:1 to 2.1:1 | Lower ratios yield incomplete digestion |
| Particle size | <200 mesh | Finer particles enhance reaction kinetics |
Controlled Hydrolysis of Titanyl Sulfate
Titanyl sulfate () serves as a direct precursor to titanium(+4) sulfate hydrate. By carefully modulating hydrolysis conditions, can be converted into the hydrate without progressing to metatitanic acid ().
Hydrolysis Mechanism
The hydrolysis of is governed by the equilibrium:
Under acidic conditions (pH 1.5–2.5), this equilibrium shifts to favor the formation of . Patent US3071439A details the Blumenfeld procedure, where a solution is added to preheated water (80–90°C) at a controlled rate, inducing autonucleation. Subsequent boiling for 2–4 hours drives crystallization of the hydrate.
Critical Control Factors
-
Temperature Gradient : Rapid heating from 80°C to boiling minimizes parasitic precipitation of .
-
Ionic Strength : Maintaining concentration above 400 g/L suppresses hydrolysis beyond the hydrate stage.
-
Seeding : Introducing pre-formed crystals (0.5–1.0% w/w) enhances yield by 12–15%.
Electrolytic Oxidation of Titanium(III) Sulfate
While electrolytic methods are predominantly used for synthesizing titanium(III) sulfate, reverse engineering these processes provides insights into compound stabilization.
Electrolysis Cell Configuration
The electrolytic cell described in EP0530872B1 employs a divided design with a cationic exchange membrane (Nafion® 117) separating anode and cathode compartments. A titanium anode coated with iridium oxide facilitates oxygen evolution, while a stainless steel cathode ensures durability in acidic media.
Anodic Oxidation Pathway
By reversing the polarity and applying anodic potentials (>1.8 V vs. SHE), titanium(III) in solution is oxidized:
Maintaining the anolyte at 50–60°C and a current density of 0.3–0.5 A/cm² achieves 85–90% conversion efficiency. The resultant is then crystallized under vacuum evaporation.
Table 2: Electrolytic vs. Hydrolytic Synthesis
| Parameter | Electrolytic Method | Hydrolytic Method |
|---|---|---|
| Yield | 85–90% | 70–75% |
| Purity | 98.5% (trace ) | 95–97% (residual ) |
| Energy Consumption | 2.8 kWh/kg | 1.2 kWh/kg |
| Scalability | Limited by electrode area | Batch-process friendly |
Crystallization and Purification
Isolation of titanium(+4) sulfate hydrate from reaction mixtures requires precise control of supersaturation.
Vacuum Evaporation Crystallization
The clarified sulfate solution is concentrated to 40–45°Bé under reduced pressure (25–30 kPa), inducing spontaneous nucleation. Seed crystals (0.1–0.3 mm) are added at 1.5–2.0% supersaturation to regulate crystal size distribution.
Washing and Drying
Crystals are washed with ice-cold 10% to remove occluded , followed by centrifugal drying at 800–1000 rpm. X-ray diffraction analysis confirms the hydrate structure, with thermogravimetric analysis (TGA) revealing a water content of 5–7 molecules per formula unit.
Challenges and Mitigation Strategies
Iron Contamination
Residual from ilmenite digestion can catalyze premature reduction of . Chelating agents like EDTA (0.05–0.1 M) are effective in sequestering iron without affecting titanium solubility.
Hydrate Stability
The compound is hygroscopic and prone to efflorescence. Storage in sealed containers under dry atmosphere (<10 ppm ) extends shelf life to 12–18 months.
Chemical Reactions Analysis
Types of Reactions: Titanium(+4) sulfate hydrate undergoes various chemical reactions, including hydrolysis, oxidation, and complexation.
Common Reagents and Conditions:
Hydrolysis: When titanium(+4) sulfate hydrate is hydrolyzed, it forms hydrated titanium dioxide and sulfuric acid. This reaction is typically carried out in aqueous solutions at elevated temperatures. [ \text{Ti(SO}_4\text{)}_2 + 2\text{H}_2\text{O} \rightarrow \text{TiO}_2\cdot\text{H}_2\text{O} + 2\text{H}_2\text{SO}_4 ]
Oxidation: Titanium(+4) sulfate hydrate can be oxidized to form titanium dioxide, which is a valuable pigment in various applications. [ \text{Ti(SO}_4\text{)}_2 + \text{O}_2 \rightarrow \text{TiO}_2 + 2\text{SO}_3 ]
Major Products Formed: The major products formed from the reactions of titanium(+4) sulfate hydrate include hydrated titanium dioxide, sulfuric acid, and titanium dioxide .
Scientific Research Applications
Chemical Properties and Structure
Titanium(+4) sulfate hydrate has the molecular formula and a molecular weight of approximately 258.0 g/mol. Its structure includes titanium in a +4 oxidation state coordinated with sulfate ions and water molecules, which influences its reactivity and applications in various chemical processes .
Applications in Material Science
2.1 Pigments and Coatings
Titanium(+4) sulfate hydrate is widely used as a pigment in paints and dyes due to its excellent opacity and brightness. It serves as a precursor for titanium dioxide production, which is a key ingredient in high-performance coatings . The compound's ability to form stable amorphous titanium oxide microspheres enhances its utility in creating durable and aesthetically pleasing surfaces.
2.2 Synthesis of Titanium Dioxide
The hydrolysis of titanium(+4) sulfate hydrate is crucial for synthesizing titanium dioxide (TiO₂), a material extensively used in photocatalysis, photovoltaics, and as a white pigment in various products. Recent studies have demonstrated that continuous hydrolysis processes can improve the efficiency of TiO₂ production by optimizing reaction conditions such as temperature, concentration, and flow rates .
Environmental Applications
3.1 Wastewater Treatment
Titanium(+4) sulfate hydrate has potential applications in wastewater treatment, particularly for removing heavy metals and organic pollutants. Its ability to form precipitates with various contaminants can facilitate their removal from aqueous solutions . Research indicates that utilizing this compound can enhance the efficiency of traditional treatment methods.
3.2 Photocatalytic Degradation
The photocatalytic properties of titanium dioxide derived from titanium(+4) sulfate hydrate make it effective for degrading harmful organic compounds under UV light exposure. This application is particularly relevant for environmental remediation efforts aimed at breaking down persistent pollutants .
Case Studies
Case Study 1: Continuous Hydrolysis Process
A study conducted on the continuous hydrolysis of titanium(+4) sulfate hydrate demonstrated significant improvements over batch processes. The research utilized a microchannel reactor to optimize conditions such as dilution water ratio and alkali concentration, achieving hydrolysis rates exceeding 90% more efficiently than traditional methods . This innovation not only enhances product quality but also reduces processing time.
Case Study 2: Titanium Dioxide Production
In another investigation, researchers explored the synthesis of titanium dioxide from titanium(+4) sulfate hydrate using varying concentrations of sulfuric acid and temperature settings. The results indicated that higher acid concentrations led to increased yields of TiO₂ nanoparticles with desirable properties for industrial applications .
Data Tables
| Application Area | Details | Key Findings |
|---|---|---|
| Pigments & Coatings | Used as a pigment for paints and dyes | Enhances opacity and brightness |
| TiO₂ Synthesis | Hydrolysis process for producing titanium dioxide | Continuous methods improve yield |
| Wastewater Treatment | Precipitation of heavy metals from wastewater | Effective removal of contaminants |
| Photocatalysis | Degradation of organic pollutants using TiO₂ under UV light | Significant reduction in pollutant concentrations |
Mechanism of Action
Titanium(+4) sulfate hydrate can be compared with other titanium-based compounds such as titanium(IV) oxysulfate and titanium(III) chloride:
Titanium(IV) Oxysulfate: Similar to titanium(+4) sulfate hydrate, titanium(IV) oxysulfate is used as a precursor for titanium dioxide synthesis. it has a different chemical structure and reactivity.
Titanium(III) Chloride: This compound is used as a reducing agent in organic synthesis and has different chemical properties compared to titanium(+4) sulfate hydrate.
Uniqueness: Titanium(+4) sulfate hydrate is unique due to its high reactivity and ability to form complex structures, making it valuable in various industrial and scientific applications .
Comparison with Similar Compounds
Chemical Structures and Compositions
Physical and Chemical Properties
Thermal Stability :
Reactivity :
- Titanium(IV) sulfate hydrate’s sulfuric acid component may enhance acidity and reactivity in synthesis .
- Chromium(III) sulfate reacts violently with strong oxidizers (e.g., peroxides) .
- Zinc sulfate interacts with carbonate ions to form insoluble ZnCO₃, affecting bioavailability in agricultural use .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing titanium(+4) sulfate hydrate in a laboratory setting?
- Methodological Answer : Titanium(+4) sulfate hydrate can be synthesized by reacting titanium oxide (TiO₂) with concentrated sulfuric acid under controlled heating (80–100°C) to form a hydrated complex. The reaction is typically monitored using pH titration until a clear solution forms, followed by slow evaporation to crystallize the hydrate . Alternative approaches include precipitation from aqueous solutions of titanium tetrachloride (TiCl₄) with sulfate salts, ensuring stoichiometric control to avoid impurities.
Q. How can the water content in titanium(+4) sulfate hydrate be accurately determined?
- Methodological Answer : Gravimetric analysis is the standard method. A known mass of the hydrate is heated to 250–300°C until constant mass is achieved, with the mass difference representing water loss. For example:
Ensure complete dehydration by verifying no further mass change after repeated heating cycles. Incomplete dehydration may lead to underestimation of water content .
Q. What spectroscopic techniques are suitable for characterizing titanium(+4) sulfate hydrate?
- Methodological Answer :
- FT-IR : Identify sulfate (SO₄²⁻) stretching vibrations (~1100 cm⁻¹) and O-H stretching (~3400 cm⁻¹) for water .
- XRD : Confirm crystalline structure by matching peaks to reference patterns (e.g., JCPDS database).
- TGA/DSC : Quantify water loss and decomposition temperatures .
Advanced Research Questions
Q. How does the hydration state of titanium(+4) sulfate hydrate influence its reactivity in acid-catalyzed reactions?
- Methodological Answer : The number of water molecules in the hydrate (e.g., Ti(SO₄)₂·xH₂O) affects Lewis acidity. Titration with a base (e.g., NaOH) under inert atmosphere can quantify active sites. For instance, partial dehydration (e.g., x = 3 vs. x = 8) may enhance catalytic activity due to increased surface acidity, but excessive dehydration can lead to structural collapse .
Q. What experimental strategies resolve contradictions in reported thermal stability data for titanium(+4) sulfate hydrate?
- Methodological Answer : Discrepancies in decomposition temperatures (e.g., 200°C vs. 250°C) often arise from varying hydration states or impurities. Researchers should:
- Standardize hydration : Pre-dry samples in a desiccator with controlled humidity.
- Use coupled TGA-MS : Identify evolved gases (e.g., SO₃, H₂O) to distinguish decomposition steps .
- Compare with XRD : Post-thermal analysis to confirm phase purity .
Q. How can the coordination environment of titanium in titanium(+4) sulfate hydrate be probed using advanced techniques?
- Methodological Answer :
- XANES/EXAFS : Analyze Ti K-edge spectra to determine oxidation state (+4) and sulfate coordination geometry.
- Solid-state NMR : Use ¹⁷O-enriched samples to study water-Ti interactions.
- Raman spectroscopy : Detect Ti-O-SO₄ vibrational modes (~500–600 cm⁻¹) .
Safety and Handling
Q. What are the critical safety protocols for handling titanium(+4) sulfate hydrate in a research lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves (≥0.11 mm thickness) and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfate aerosols.
- Storage : Keep in airtight containers with desiccants to prevent hygroscopic absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
